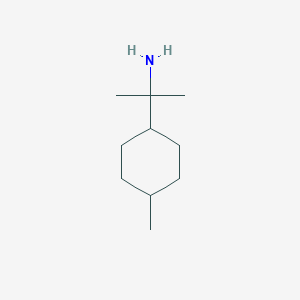

2-(4-Methylcyclohexyl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-(4-methylcyclohexyl)propan-2-amine |

InChI |

InChI=1S/C10H21N/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

FDMOGKZQDXRVEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylcyclohexyl Propan 2 Amine

Retrosynthetic Analysis of the 2-(4-Methylcyclohexyl)propan-2-amine Scaffold

A retrosynthetic analysis of 2-(4-methylcyclohexyl)propan-2-amine reveals several potential synthetic disconnections. The most apparent disconnection is at the C-N bond, suggesting a precursor carbonyl compound and an appropriate amine source. This leads to a retrosynthetic pathway originating from 4-methylcyclohexanone (B47639). Another key disconnection can be envisioned through the functional group interconversion of a tertiary alcohol, pointing towards 2-(4-methylcyclohexyl)propan-2-ol as a key intermediate. This alcohol, in turn, can be traced back to commercially available starting materials such as α-terpineol. These primary retrosynthetic pathways guide the development of the synthetic strategies discussed in the subsequent sections.

Direct Synthesis Routes to 2-(4-Methylcyclohexyl)propan-2-amine

Direct synthetic routes to 2-(4-methylcyclohexyl)propan-2-amine primarily involve the formation of the amine functionality on a pre-existing cycloalkane framework.

Amination of Cycloalkanol Precursors

While the direct amination of alcohols is a known transformation, its application to tertiary alcohols like 2-(4-methylcyclohexyl)propan-2-ol to directly yield the corresponding primary amine is challenging and not a commonly reported high-yield method for this specific substrate.

Reductive Amination Strategies

Reductive amination of a ketone is a powerful and widely used method for the synthesis of amines. wikipedia.org In the context of 2-(4-methylcyclohexyl)propan-2-amine, a plausible approach involves the reaction of 4-methylcyclohexanone with a suitable amine precursor in the presence of a reducing agent.

One classic named reaction that falls under this category is the Leuckart reaction . wikipedia.org This reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgsciencemadness.org The reaction typically requires high temperatures, often between 120 and 130 °C. wikipedia.org The mechanism of the Leuckart reaction using ammonium formate involves the initial dissociation of ammonium formate into ammonia (B1221849) and formic acid. Ammonia then reacts with the ketone (4-methylcyclohexanone) to form an imine intermediate. The formic acid subsequently reduces the imine to the desired amine. wikipedia.orgmdma.ch An excess of formic acid can lead to the formation of a formyl derivative of the amine, which would then require a subsequent hydrolysis step to yield the free amine. mdma.ch

Table 1: General Conditions for the Leuckart Reaction

| Parameter | Condition |

| Carbonyl Substrate | Ketone or Aldehyde |

| Amine Source | Ammonium formate or Formamide |

| Reducing Agent | Formic acid (from ammonium formate) or Formamide |

| Temperature | 120-165 °C |

| Key Intermediate | Imine |

Ring Reduction of Cycloalkenylamine Intermediates

Another potential direct route involves the synthesis of a cycloalkenylamine intermediate followed by the reduction of the carbon-carbon double bond. For instance, an amine could be introduced to a precursor like α-terpineol, followed by hydrogenation of the cyclohexene (B86901) ring. However, controlling the chemoselectivity of such reactions can be challenging, and this route is less commonly documented for the synthesis of this specific target molecule compared to reductive amination or indirect methods.

Indirect Synthesis of 2-(4-Methylcyclohexyl)propan-2-amine via Derivative Conversion

Indirect methods offer an alternative approach where a related functional group is first synthesized and then converted to the target amine.

Conversion of Related Alcohol Structures to the Amine

A robust and well-established indirect route to tertiary amines is through the conversion of the corresponding tertiary alcohol. This typically involves the Ritter reaction , which transforms an alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid. nrochemistry.comorganic-chemistry.org The resulting amide can then be hydrolyzed to the desired amine. researchgate.netsavemyexams.com

The synthesis begins with the preparation of the precursor alcohol, 2-(4-methylcyclohexyl)propan-2-ol . This can be efficiently synthesized by the hydrogenation of α-terpineol. A common procedure involves the catalytic hydrogenation of α-terpineol in ethanol (B145695) using a palladium on carbon (Pd/C) catalyst at atmospheric pressure. prepchem.com

Table 2: Synthesis of 2-(4-Methylcyclohexyl)propan-2-ol

| Starting Material | Catalyst | Solvent | Pressure | Reaction Time |

| α-Terpineol | 10% Pd/C | Ethanol | Atmospheric | 1 hour |

Once the saturated alcohol is obtained, it can be subjected to the Ritter reaction. In a typical Ritter reaction, the tertiary alcohol is treated with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. nrochemistry.comosti.gov The reaction proceeds through the formation of a stable tertiary carbocation, which is then attacked by the nitrogen atom of the nitrile to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the N-substituted amide. nrochemistry.com

Table 3: General Conditions for the Ritter Reaction of Tertiary Alcohols

| Substrate | Reagent | Acid Catalyst | Key Intermediate | Product |

| Tertiary Alcohol | Nitrile (e.g., Acetonitrile) | Strong Acid (e.g., H₂SO₄) | Nitrilium ion | N-substituted amide |

This multi-step indirect synthesis provides a reliable and often high-yielding pathway to sterically hindered tertiary amines like 2-(4-methylcyclohexyl)propan-2-amine, leveraging well-understood and broadly applicable organic reactions.

Amide Hydrolysis and Subsequent Amine Isolation

The synthesis of primary amines through the hydrolysis of amides is a fundamental transformation in organic chemistry. This method involves the cleavage of the amide C-N bond to yield a carboxylic acid and an amine. For the preparation of 2-(4-methylcyclohexyl)propan-2-amine, the corresponding precursor would be an N-acylated derivative, such as N-(2-(4-methylcyclohexyl)propan-2-yl)acetamide. The hydrolysis can be effectively carried out under acidic or basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses, eliminating the amine. youtube.com The amine is protonated under the acidic conditions to form an ammonium salt, which prevents the reverse reaction from occurring, rendering the acid-catalyzed hydrolysis effectively irreversible. youtube.comyoutube.com

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of Carbonyl: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom.

Elimination: The C-N bond cleaves, releasing a carboxylic acid and the protonated amine.

Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion (a very poor leaving group). A proton transfer from the initially formed carboxylic acid to the amide anion generates a carboxylate salt and the free amine. This process is generally slower than acid-catalyzed hydrolysis but can be advantageous when the target molecule is sensitive to acid.

Following hydrolysis, the isolation of the target amine from the reaction mixture is a critical step. If acid hydrolysis is employed, the reaction mixture will contain the ammonium salt of the target amine and a carboxylic acid. To isolate the free amine, the mixture must be neutralized and then basified with a strong base, such as sodium hydroxide, to deprotonate the ammonium ion. youtube.com The liberated free amine, being less water-soluble, can then be extracted from the aqueous medium using an organic solvent. Subsequent purification is typically achieved through distillation. In industrial settings, processes have been developed using mutual solvents, like lower aliphatic alcohols, to create a homogeneous reaction system of aqueous caustic and the amide, thereby increasing the reaction rate. google.com

Catalytic Systems in the Synthesis of 2-(4-Methylcyclohexyl)propan-2-amine

Modern synthetic chemistry increasingly relies on catalytic systems to enhance reaction efficiency, selectivity, and sustainability. The synthesis of amines, including structurally complex ones like 2-(4-methylcyclohexyl)propan-2-amine, has benefited significantly from advances in both transition metal catalysis and organocatalysis. rsc.orgacs.org

Transition metal catalysts are powerful tools for the formation of carbon-nitrogen bonds. nih.gov Palladium-catalyzed reactions, in particular, are indispensable in modern organic synthesis for creating C-N linkages. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl or alkyl halides, stands as a cornerstone of this field. wikipedia.org While typically applied to form aryl amines, the principles can be extended to the synthesis of aliphatic amines.

The general catalytic cycle for a palladium-catalyzed amination involves several key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine, forming an amido complex.

Reductive Elimination: The C-N bond is formed as the desired amine product is eliminated from the palladium complex, regenerating the palladium(0) catalyst which re-enters the catalytic cycle. wikipedia.org

A potential, though less direct, palladium-catalyzed route to 2-(4-methylcyclohexyl)propan-2-amine could involve coupling an appropriate amine equivalent with a 2-halo-2-(4-methylcyclohexyl)propane derivative. However, a more common application of transition metal catalysis for synthesizing such amines is through the reductive amination of ketones or the reduction of amides and imines. rsc.orgrsc.org For instance, the reduction of an imine formed from 4-methylcyclohexanone could be catalyzed by various transition metals like ruthenium, iridium, or rhodium. rsc.org

| Method | Catalyst Example | Typical Substrates | General Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂ with phosphine (B1218219) ligands | Aryl/Alkyl Halides + Amines | High functional group tolerance, broad scope. wikipedia.org |

| Reductive Amination | Rh, Ru, Ir complexes | Ketones/Aldehydes + Amines | Direct conversion of carbonyls to amines. |

| Amide/Imine Hydrogenation | Ru, Rh complexes | Amides, Imines | Alternative to hydride reagents. rsc.org |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org This field has emerged as a powerful complement to metal-based catalysis, offering advantages such as lower toxicity, reduced cost, and insensitivity to air and moisture. wikipedia.org In the context of amine synthesis, organocatalysts are particularly effective in reactions like asymmetric reductive amination.

A common strategy in organocatalysis involves the activation of carbonyl compounds by a chiral primary or secondary amine catalyst. rsc.org The catalyst reacts with a ketone (e.g., 4-methylcyclohexanone) to form an electrophilic iminium ion or a nucleophilic enamine intermediate. wikipedia.org For instance, in an organocatalytic reductive amination, a chiral amine catalyst could react with a ketone to form a chiral iminium ion. The subsequent reduction of this intermediate, often by a Hantzsch ester, proceeds with high stereoselectivity, yielding a chiral amine product. acs.org

While 2-(4-methylcyclohexyl)propan-2-amine itself is not chiral, these principles are broadly applicable to the synthesis of related chiral amines. The use of bifunctional organocatalysts, which possess both an acidic and a basic site (e.g., thiourea-based catalysts), can facilitate conjugate additions of nitrogen nucleophiles to unsaturated systems, providing another route to functionalized amines. acs.org The development of amine-catalyzed C-H oxidation also presents novel pathways for synthesizing complex amines under mild conditions. nih.gov

Green Chemistry Principles in the Synthesis of 2-(4-Methylcyclohexyl)propan-2-amine

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. Key considerations include the use of safer solvents, maximization of atom economy, and increased energy efficiency.

Organic solvents are a major contributor to chemical waste. Consequently, developing solvent-free reaction conditions is a primary goal of green chemistry. acs.org Such reactions can lead to reduced waste, simplified workup procedures, and sometimes, enhanced reaction rates and selectivity. researchgate.net

Solvent-free synthesis can be achieved by running reactions with neat reactants, often at elevated temperatures, or by using mechanical energy, such as in ball milling, to facilitate the reaction in the solid state. organic-chemistry.org For example, the reductive amination of aldehydes and ketones has been successfully performed using sodium borohydride (B1222165) and an acid activator under solvent-free conditions. organic-chemistry.org Similarly, the synthesis of enamines, which are precursors to amines, has been accomplished quantitatively and without catalysts in a planetary ball mill. organic-chemistry.org Applying such a solvent-free reductive amination protocol, starting from 4-methylcyclohexanone and a suitable amine followed by reduction, could provide a greener pathway to intermediates for 2-(4-methylcyclohexyl)propan-2-amine.

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wikipedia.org

Addition and rearrangement reactions are inherently 100% atom-economical. nih.gov In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. The Gabriel synthesis of primary amines, for instance, has a very low atom economy due to the formation of stoichiometric amounts of phthalic acid derivatives as byproducts. primescholars.com

When evaluating potential synthetic routes to 2-(4-methylcyclohexyl)propan-2-amine, atom economy is a crucial metric. A direct reductive amination of 2-(4-methylcyclohexyl)propan-2-one (if available) with ammonia would be highly atom-economical. Let's compare the theoretical atom economy of two hypothetical pathways: a multi-step synthesis involving a leaving group and a direct addition reaction.

| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy | Relevance to Target Synthesis |

|---|---|---|---|---|

| Substitution (e.g., from an alkyl halide) | R-Br + NH₃ → R-NH₂ + HBr | HBr | Low to Moderate | Generates stoichiometric waste. wikipedia.org |

| Reductive Amination (Idealized) | R₂C=O + NH₃ + H₂ → R₂CH-NH₂ + H₂O | H₂O | High | Maximizes incorporation of reactant atoms. rsc.org |

| Addition (e.g., Hydroamination) | R₂C=CH₂ + NH₃ → R₂CH-CH₂NH₂ | None | 100% | Represents the ideal in terms of atom economy. nih.gov |

By prioritizing catalytic routes, solvent-free conditions, and reactions with high atom economy, the synthesis of 2-(4-methylcyclohexyl)propan-2-amine can be designed to be more efficient and environmentally benign.

Sustainable Reagent Selection

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions, often in aqueous media, and can significantly reduce waste generation.

One promising biocatalytic route to 2-(4-Methylcyclohexyl)propan-2-amine could involve the use of amine dehydrogenases (AmDHs) or reductive aminases (RedAms). These enzymes can catalyze the reductive amination of a ketone precursor, 4-methylcyclohexyl propanone. This approach is particularly attractive due to its high atom economy and the potential for high enantioselectivity, should a chiral version of the target molecule be desired. Research has shown that wild-type AmDHs are effective in the synthesis of various small alkyl amines. york.ac.ukfrontiersin.org

Another cutting-edge biocatalytic strategy is the direct amination of unfunctionalized C-H bonds. Engineered enzymes, such as nitrene transferases derived from cytochrome P450, have demonstrated the ability to aminate tertiary C-H bonds with high efficiency and selectivity. nih.govresearchgate.net This would represent a highly atom-economical route, directly converting a precursor like 4-methylcyclohexylpropane to the desired amine. A one-pot, three-enzyme cascade has been described for the synthesis of secondary amines from cycloalkanes, involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase. rsc.orgrsc.orgh2020robox.eu

Table 1: Biocatalytic Approaches for Amine Synthesis

| Catalytic Strategy | Enzyme Class | Potential Precursor | Key Advantages |

|---|---|---|---|

| Reductive Amination | Amine Dehydrogenase (AmDH) / Reductive Aminase (RedAm) | 4-Methylcyclohexyl propanone | High selectivity, mild reaction conditions, aqueous media. york.ac.ukfrontiersin.org |

| Direct C-H Amination | Engineered Nitrene Transferase (from Cytochrome P450) | 4-Methylcyclohexylpropane | High atom economy, direct functionalization of hydrocarbons. nih.govresearchgate.net |

| Multi-enzyme Cascade | Cytochrome P450, Alcohol Dehydrogenase, Reductive Aminase | 4-Methylcyclohexane | One-pot synthesis from simple cycloalkanes. rsc.orgrsc.orgh2020robox.eu |

Green Catalysis in Ritter-type Reactions

The Ritter reaction provides a classical route to tertiary amines from a corresponding tertiary alcohol, such as 2-(4-methylcyclohexyl)propan-2-ol, via an amide intermediate. Traditional Ritter reactions often employ stoichiometric amounts of strong, corrosive acids, generating significant waste. Sustainable modifications focus on catalytic and more environmentally benign reagents.

Recent research has demonstrated the use of a reusable FeCl3·6H2O/glycerol Lewis acidic deep eutectic solvent for the amidation of tertiary alcohols. rsc.orgrsc.orgresearchgate.net This system operates under mild, aerobic conditions and can provide high yields without the need for chromatographic purification, significantly reducing the environmental footprint. Another green alternative is the use of silica-bonded N-propyl sulphamic acid (SBNPSA) as a catalyst under solvent-free conditions, offering a clean and efficient protocol. ias.ac.in

Following the Ritter reaction, the resulting amide must be hydrolyzed to yield the final amine. Sustainable approaches to amide hydrolysis include enzymatic methods, for instance, using Candida antarctica lipase (B570770) B (CALB) in a green solvent like cyclopentyl methyl ether. nih.govnih.gov Additionally, visible-light-driven hydrolysis of amides under neutral conditions presents a mild and selective alternative to harsh acidic or basic hydrolysis. acs.org

Table 2: Sustainable Reagents for a Ritter Reaction-based Synthesis

| Reaction Step | Reagent/Catalyst | Solvent/Conditions | Sustainability Benefits |

|---|---|---|---|

| Amidation (Ritter Reaction) | FeCl3·6H2O/glycerol deep eutectic solvent | Mild, aerobic conditions | Reusable, reduced waste, avoids corrosive acids. rsc.orgrsc.orgresearchgate.net |

| Silica-bonded N-propyl sulphamic acid (SBNPSA) | Solvent-free | Heterogeneous catalyst, easy separation, clean reaction. ias.ac.in | |

| Amide Hydrolysis | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (green solvent) | Biocatalytic, mild conditions, biodegradable. nih.govnih.gov |

| Visible light irradiation | Neutral conditions, room temperature | Avoids harsh acids/bases, high functional group tolerance. acs.org |

Catalytic Reductive Amination

Catalytic reductive amination offers a direct and atom-economical pathway to amines. This approach can be made more sustainable by employing non-precious metal catalysts and green reducing agents. Nanostructured iron-based catalysts have been developed for the reductive amination of aldehydes using hydrogen gas as the reductant, presenting an atom-economical and environmentally attractive method. nih.gov While this would require the ketone precursor, it avoids the multi-step nature of the Ritter reaction pathway. The development of heterogeneous catalysts, such as those based on nickel or cobalt, for the amination of alcohols also provides a pathway for more sustainable amine synthesis. rsc.org

Reaction Mechanisms and Chemical Reactivity of 2 4 Methylcyclohexyl Propan 2 Amine

Mechanistic Studies of Amine Formation Pathways

The synthesis of 2-(4-methylcyclohexyl)propan-2-amine can be approached through several established routes for forming sterically hindered amines. While specific mechanistic studies for this particular compound are not extensively documented, the pathways can be inferred from well-understood reactions such as the Ritter reaction and reductive amination.

One plausible synthetic route is the Ritter reaction , which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.org In this case, 2-(4-methylcyclohexyl)propan-2-ol would serve as the precursor. The mechanism commences with the protonation of the alcohol by the strong acid, followed by the elimination of a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the lone pair of electrons on the nitrogen atom of the nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion and tautomerization leads to the formation of an N-substituted amide. Finally, hydrolysis of the amide under acidic or basic conditions would yield the desired 2-(4-methylcyclohexyl)propan-2-amine. wikipedia.orgresearchgate.net

Another potential pathway is the reductive amination of a corresponding ketone, 4-methylcyclohexyl propan-2-one. This reaction involves the initial formation of an imine or enamine intermediate through the condensation of the ketone with an amine source, such as ammonia (B1221849). This is followed by reduction of the imine/enamine in situ. nih.govwikipedia.org The direct reductive amination of ketones with secondary amines can be challenging due to steric hindrance, which can disfavor the formation of the necessary iminium intermediate. nih.gov

Derivatization Chemistry of the Amine Functionality

The lone pair of electrons on the nitrogen atom of 2-(4-methylcyclohexyl)propan-2-amine allows it to undergo a variety of derivatization reactions. However, the significant steric hindrance imposed by the adjacent tertiary carbon and the cyclohexyl ring modulates its reactivity compared to less hindered amines.

Salt Formation with Brønsted and Lewis Acids

As a base, 2-(4-methylcyclohexyl)propan-2-amine readily reacts with Brønsted acids, such as hydrochloric acid (HCl), to form ammonium (B1175870) salts. This is a typical acid-base reaction where the amine's lone pair abstracts a proton from the acid.

With Lewis acids, which are electron-pair acceptors, the amine can form adducts. For instance, with boron trifluoride (BF₃), the nitrogen atom would donate its lone pair to the electron-deficient boron atom, forming a coordinate covalent bond. rsc.orgwisc.edu The stability and ease of formation of these adducts can be influenced by the steric bulk around the nitrogen. researchgate.netresearchgate.net

Alkylation and Quaternization Reactions

Alkylation of 2-(4-methylcyclohexyl)propan-2-amine involves the reaction with alkyl halides. Due to its sterically hindered nature, this secondary amine is less prone to over-alkylation, which is a common issue with less hindered primary and secondary amines. masterorganicchemistry.com The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The use of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can be employed to scavenge the proton generated during the reaction without competing in the alkylation. chemicalbook.comchemdad.comchemeurope.com

Quaternization, the exhaustive alkylation of the amine to form a quaternary ammonium salt, is significantly more challenging for sterically hindered amines. chemicalbook.com While it can be achieved, it often requires more forcing conditions, such as the use of highly reactive alkylating agents like methyl iodide and elevated temperatures. masterorganicchemistry.com The steric hindrance around the nitrogen atom impedes the approach of the alkylating agent for the final alkylation step.

| Reactant | Product | Conditions | Reference |

| 2,2,6,6-Tetramethylpiperidine | N-Alkyl-2,2,6,6-tetramethylpiperidine | LDA, Alkyl Halide | nih.govacs.org |

| Diisopropylamine | N,N-Diisopropylethylamine | Diethyl sulfate | google.com |

| Secondary Amines | Tertiary Amines | Alkyl Halides, Hünig's Base | chemeurope.com |

Reaction with Phosgene (B1210022) to Form Isocyanates

The reaction of primary amines with phosgene (COCl₂) is a standard method for the synthesis of isocyanates. sciencemadness.org In a similar fashion, a secondary amine like 2-(4-methylcyclohexyl)propan-2-amine would be expected to react with phosgene. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a carbamoyl (B1232498) chloride intermediate. Subsequent elimination of hydrogen chloride, often facilitated by a base or heat, would yield the corresponding isocyanate. Due to the toxicity of phosgene, reagents like triphosgene (B27547) are often used as a safer alternative. nih.gov The steric hindrance of the amine can influence the reaction rate and conditions required. sciencemadness.orgnih.govyoutube.comresearchgate.netnih.gov

Formation of Amides and Ureas

Amides can be synthesized from 2-(4-methylcyclohexyl)propan-2-amine by reaction with acylating agents such as acyl chlorides or acid anhydrides. The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride). Protocols have been developed for amide bond formation with sterically hindered substrates, which may be applicable here. rsc.org

Ureas are formed by the reaction of the amine with isocyanates or by a two-step process involving reaction with phosgene or a phosgene equivalent followed by reaction with another amine. nih.gov For instance, reacting 2-(4-methylcyclohexyl)propan-2-amine with an isocyanate (R-N=C=O) would involve the nucleophilic attack of the amine nitrogen on the central carbon of the isocyanate group, followed by proton transfer to yield the corresponding disubstituted urea. nih.govresearchgate.net

| Amine Reactant | Acylating/Isocyanate Reactant | Product Type | Reference |

| Sterically Hindered Amines | Acyl Fluorides | Amide | rsc.org |

| 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Aliphatic Diamines | Disubstituted Urea | nih.gov |

| Bicyclo[2.2.1]hept-5-en-2-yl isocyanate | Fluoro, Chlorophenylamines | Disubstituted Urea | researchgate.net |

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 2-(4-methylcyclohexyl)propan-2-amine is characterized by a balance between the electronic effects of the alkyl groups and the significant steric hindrance around the nitrogen atom.

Nucleophilic Reactivity: The nitrogen atom possesses a lone pair of electrons, making the compound a nucleophile. However, the bulky 4-methylcyclohexyl and propan-2-yl groups sterically hinder the approach of electrophiles to the nitrogen atom. This steric hindrance reduces its nucleophilicity compared to less hindered secondary amines. While it can still participate in nucleophilic reactions, it may require more forcing conditions or specialized catalysts. nih.govresearchgate.net

Electrophilic Reactivity: The C-H bonds on the alkyl framework and the N-H bond are generally not susceptible to electrophilic attack under normal conditions. The molecule as a whole does not possess significant electrophilic character. However, derivatives of the amine, such as the corresponding N-haloamine, could exhibit electrophilic behavior at the halogen atom.

Nucleophilic Character of the Amine Nitrogen

The nitrogen atom in an amine typically possesses a lone pair of electrons, rendering it nucleophilic. The nucleophilicity of the nitrogen in 2-(4-Methylcyclohexyl)propan-2-amine would be influenced by both electronic and steric factors. The presence of alkyl groups (the propan-2-yl and 4-methylcyclohexyl groups) would be expected to enhance the electron density on the nitrogen through inductive effects, thereby increasing its basicity and potential nucleophilicity. However, the bulky nature of these groups could also introduce significant steric hindrance, potentially impeding its ability to attack electrophilic centers. Without experimental data, a quantitative assessment of its nucleophilic strength relative to other amines is not possible.

Influence of the Cyclohexyl Moiety on Reactivity

The 4-methylcyclohexyl group is a bulky, non-planar substituent that would play a crucial role in the reactivity of the amine. Its conformational flexibility (chair and boat conformations) and the stereochemical relationship between the methyl group and the propan-2-amine substituent (cis/trans isomerism) would likely influence the accessibility of the nitrogen's lone pair. This steric hindrance could dictate the types of substrates with which the amine can effectively react, favoring reactions with smaller, less hindered electrophiles. Furthermore, the non-polar nature of the cyclohexyl ring would affect the solubility of the compound in various solvents, which in turn can influence reaction rates and outcomes.

Investigating Regioselectivity and Chemoselectivity in Reactions

Understanding the regioselectivity and chemoselectivity of 2-(4-Methylcyclohexyl)propan-2-amine in chemical reactions is critical for its potential application in organic synthesis.

Regioselectivity would be a key consideration in reactions where there are multiple electrophilic sites. The steric bulk of the 2-(4-methylcyclohexyl)propan-2-yl group would be expected to direct the amine to attack the less sterically hindered position on a substrate.

Chemoselectivity would be observed in reactions with substrates possessing multiple functional groups. For instance, in a molecule containing both a ketone and an ester, the amine might selectively react with the more electrophilic ketone. However, the specific selectivity would depend on the reaction conditions and the electronic and steric environment of the substrate.

Due to the lack of published research, no specific examples or data tables detailing the regioselective or chemoselective behavior of 2-(4-Methylcyclohexyl)propan-2-amine can be provided.

Stereochemistry and Conformational Analysis of 2 4 Methylcyclohexyl Propan 2 Amine

Chiral Centers and Stereoisomerism in the Molecular Structure

The molecular framework of 2-(4-Methylcyclohexyl)propan-2-amine possesses two distinct chiral centers, giving rise to multiple stereoisomers. The first chiral center is the carbon atom at the 4-position of the cyclohexane (B81311) ring, to which the methyl group is attached. The second is the carbon atom of the propan-2-amine side chain, which is bonded to the cyclohexane ring, a methyl group, an amino group, and another methyl group. However, since the two methyl groups on the propan-2-amine moiety are identical, this carbon is not a stereocenter. Therefore, the stereoisomerism of this molecule is determined by the substitution pattern on the cyclohexane ring.

The presence of a substituent at the 4-position of the methylcyclohexyl ring leads to the possibility of cis and trans diastereomers. These isomers are distinguished by the relative orientation of the methyl group and the 2-aminopropan-2-yl group.

Enantiomeric and Diastereomeric Forms

Due to the chiral carbon at the 4-position of the cyclohexane ring, 2-(4-Methylcyclohexyl)propan-2-amine can exist as a pair of enantiomers for each of its cis and trans diastereomeric forms. This results in a total of four possible stereoisomers.

Cis Isomers: In the cis configuration, the methyl group and the 2-aminopropan-2-yl group are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers:

(cis)-2-((1R,4R)-4-Methylcyclohexyl)propan-2-amine

(cis)-2-((1S,4S)-4-Methylcyclohexyl)propan-2-amine

Trans Isomers: In the trans configuration, the methyl group and the 2-aminopropan-2-yl group are on opposite sides of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers:

(trans)-2-((1R,4S)-4-Methylcyclohexyl)propan-2-amine

(trans)-2-((1S,4R)-4-Methylcyclohexyl)propan-2-amine

The relationship between these stereoisomers can be summarized in the following table:

| Stereoisomer Relationship | Pair 1 | Pair 2 |

| Enantiomers | (cis)-2-((1R,4R)-) and (cis)-2-((1S,4S)-) | (trans)-2-((1R,4S)-) and (trans)-2-((1S,4R)-) |

| Diastereomers | (cis) isomers and (trans) isomers |

Assignment of Absolute Configuration

The absolute configuration of the chiral center at the 4-position of the cyclohexane ring is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to the chiral carbon are ranked based on their atomic number. For the 4-methylcyclohexyl carbon, the priority of the substituents would be determined to assign the R or S configuration. Due to the lack of specific experimental data for 2-(4-Methylcyclohexyl)propan-2-amine in the searched literature, a definitive assignment for each synthesized isomer is not possible without further analytical studies, such as X-ray crystallography or the use of chiral shift reagents in NMR spectroscopy.

Stereoselective Synthetic Approaches to Specific Isomers

The synthesis of specific stereoisomers of 2-(4-Methylcyclohexyl)propan-2-amine requires careful control over the stereochemistry at the chiral center. This can be achieved through various stereoselective synthetic strategies.

Diastereoselective Control in Cyclohexane Ring Systems

Achieving diastereoselectivity in the synthesis of 1,4-disubstituted cyclohexanes is a well-established field in organic chemistry. beilstein-journals.orgnih.gov The formation of either the cis or trans isomer can be influenced by the choice of starting materials and reaction conditions. For instance, the hydrogenation of a substituted benzene (B151609) ring can lead to a mixture of cis and trans isomers, with the ratio often depending on the catalyst and reaction parameters. Subsequent functional group transformations would then be required to introduce the 2-aminopropan-2-yl moiety.

Alternatively, starting from a pre-existing chiral pool material, such as a derivative of 4-methylcyclohexanone (B47639), can provide a handle for controlling the diastereoselectivity of subsequent additions to the carbonyl group. The approach of a nucleophile to the ketone can be directed by the existing stereocenter, leading to a preferential formation of one diastereomer over the other.

Enantioselective Catalysis for Amine Synthesis

The enantioselective synthesis of chiral amines is a significant area of research, with numerous catalytic methods being developed. nih.govacs.orgrsc.orgnih.gov While specific methods for 2-(4-Methylcyclohexyl)propan-2-amine are not detailed in the available literature, analogous syntheses of chiral tertiary amines provide a framework for potential approaches. rsc.orgmdpi.com

One common strategy is the asymmetric hydrogenation of a suitable imine precursor. acs.org The use of a chiral transition metal catalyst, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, can facilitate the addition of hydrogen across the C=N double bond with high enantioselectivity. nih.gov The synthesis of the imine precursor would likely start from 4-methylcyclohexanone.

Another approach involves the enantioselective reductive amination of a ketone. This one-pot reaction combines a ketone with an amine source and a reducing agent in the presence of a chiral catalyst. The catalyst promotes the formation of a chiral amine from the intermediate imine with high enantiomeric excess.

Conformational Preferences of the Methylcyclohexyl Ring

The cyclohexane ring is well-known to adopt a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The conformational preference is dictated by the steric bulk of the substituents, with larger groups favoring the equatorial position to avoid unfavorable 1,3-diaxial interactions. quora.commasterorganicchemistry.comlibretexts.org

For 2-(4-Methylcyclohexyl)propan-2-amine, both the methyl group and the 2-aminopropan-2-yl group are substituents on the cyclohexane ring. The 2-aminopropan-2-yl group is significantly bulkier than the methyl group.

In the trans isomer , the more stable conformation will have both the methyl group and the bulky 2-aminopropan-2-yl group in equatorial positions. The alternative chair conformation, with both groups in axial positions, would be highly disfavored due to severe steric hindrance.

In the cis isomer , one substituent must be in an axial position while the other is equatorial. To minimize steric strain, the bulkier 2-aminopropan-2-yl group will preferentially occupy the equatorial position, forcing the smaller methyl group into the axial position.

The relative energies of these conformations can be estimated using A-values, which quantify the steric strain of an axial substituent. masterorganicchemistry.com The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for a group like tert-butyl, which is structurally similar in bulk to the 2-aminopropan-2-yl group, is around 4.9 kcal/mol. masterorganicchemistry.com This large difference in A-values strongly supports the predicted conformational preferences.

The conformational equilibrium for the cis and trans isomers is summarized below:

| Isomer | More Stable Conformation | Less Stable Conformation |

| trans | Diequatorial | Diaxial |

| cis | Equatorial (2-aminopropan-2-yl), Axial (methyl) | Axial (2-aminopropan-2-yl), Equatorial (methyl) |

This conformational analysis is critical for predicting the reactivity of the different stereoisomers, as the accessibility of the amine functional group will be influenced by its axial or equatorial orientation.

Chair Conformations and Inversion Dynamics

The cyclohexane ring in 2-(4-methylcyclohexyl)propan-2-amine is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. This chair conformation can undergo a process known as ring inversion or chair flipping, where one chair form converts into another. During this inversion, substituents that were in axial positions move to equatorial positions, and vice versa.

For a monosubstituted cyclohexane, the two chair conformations are in rapid equilibrium, but they are not equally stable. The conformation with the substituent in the more spacious equatorial position is generally favored over the one with the substituent in the more sterically hindered axial position. Axial substituents experience destabilizing 1,3-diaxial interactions with the other axial hydrogen atoms on the same side of the ring.

In the case of 1,4-disubstituted cyclohexanes like 2-(4-methylcyclohexyl)propan-2-amine, the relative stability of the two chair conformations for both the cis and trans isomers must be considered.

Trans Isomer: The trans isomer can exist in two chair conformations: one with both the methyl and the 2-aminopropyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.

Cis Isomer: The cis isomer has one substituent in an axial position and the other in an equatorial position. Through chair flipping, these two groups interchange their axial and equatorial positions. The two resulting conformers are of unequal energy, and the equilibrium will favor the conformation where the bulkier group occupies the equatorial position.

The dynamics of this chair inversion are typically rapid at room temperature, leading to an averaged spectrum in techniques like NMR spectroscopy. However, at lower temperatures, the rate of inversion can be slowed sufficiently to observe the individual conformers.

Substituent Effects on Conformational Equilibrium

The position of the conformational equilibrium in the cis isomer of 2-(4-methylcyclohexyl)propan-2-amine is determined by the relative steric bulk of the methyl group and the 2-aminopropyl group. The steric demand of a substituent is commonly quantified by its A-value, which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.70 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -NH₂ (Amino) | ~1.4-1.6 |

Note: The A-value for the 2-aminopropyl group is not explicitly listed and is expected to be significantly larger than that of a simple amino group, likely comparable to or exceeding that of a tert-butyl group.

In the trans isomer, the diequatorial conformation is overwhelmingly favored, as placing both the methyl and the bulky 2-aminopropyl groups in axial positions would result in significant steric repulsion and a highly unstable conformation.

Dynamic NMR Studies of Conformations

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes, such as the chair inversion of cyclohexane rings. libretexts.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and thermodynamic parameters associated with the conformational equilibrium.

For 2-(4-methylcyclohexyl)propan-2-amine, a DNMR study would involve recording spectra at various temperatures. At room temperature, the chair inversion is fast on the NMR timescale, and the signals for the axial and equatorial protons would be averaged into a single, often broad, peak. As the temperature is lowered, the rate of inversion decreases. At a certain temperature, known as the coalescence temperature, the single broad peak will begin to resolve into two separate signals corresponding to the axial and equatorial protons of the two distinct chair conformers.

By analyzing the shape of the NMR signals at different temperatures, particularly around the coalescence point, the rate constant for the inversion process can be calculated. This, in turn, allows for the determination of the activation energy (ΔG‡) for the chair flip. For the cis isomer, the relative integrals of the signals for the two conformers at low temperatures would provide a direct measure of the equilibrium constant and the free energy difference (ΔG°) between them.

While specific DNMR data for 2-(4-methylcyclohexyl)propan-2-amine is not available, studies on similar substituted cyclohexanes have established the utility of this method in elucidating their conformational dynamics. Such an analysis would confirm the strong preference for the conformer with the 2-aminopropyl group in the equatorial position for the cis isomer and the overwhelming predominance of the diequatorial conformer for the trans isomer.

Advanced Spectroscopic and Structural Elucidation Methods for 2 4 Methylcyclohexyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. High-resolution ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework, while advanced 2D NMR techniques and computational modeling serve to confirm and validate the proposed structure.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the cornerstones of structural elucidation for organic compounds.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 2-(4-methylcyclohexyl)propan-2-amine, distinct signals corresponding to each unique proton environment are expected. The protons of the two methyl groups attached to the tertiary carbon bearing the amine group would likely appear as a singlet, integrating to six protons. The single methyl group on the cyclohexane (B81311) ring would appear as a doublet. The protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these multiplets are influenced by their axial or equatorial positions and their proximity to the methyl and isopropylamine (B41738) substituents. The N-H protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A distinct signal is expected for each unique carbon atom. Key signals would include those for the two equivalent methyl carbons of the isopropyl group, the tertiary carbon attached to the amine group, the carbons of the cyclohexane ring, and the carbon of the methyl group on the ring. The chemical shifts of the cyclohexane carbons would confirm the substitution pattern.

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₂-NH₂ | ~ 1.1 (s, 6H) | ~ 28 |

| C(CH₃)₂-NH₂ | Not Applicable | ~ 52 |

| Cyclohexyl-CH₃ | ~ 0.9 (d, 3H) | ~ 22 |

| Cyclohexyl-H | 1.0 - 1.8 (m) | 30 - 45 |

| NH₂ | 1.5 - 3.0 (br s, 2H) | Not Applicable |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments provide correlational data that helps establish atomic connectivity, resolving ambiguities that may arise from 1D spectra.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment is crucial for identifying proton-proton coupling networks. youtube.com It would reveal correlations between adjacent protons on the cyclohexane ring, as well as the coupling between the methyl protons on the ring and the proton on the carbon to which it is attached. This helps to trace the connectivity through the carbocyclic system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com This technique is invaluable for definitively assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton signal for the ring's methyl group would show a cross-peak with its corresponding carbon signal, confirming its assignment in the ¹³C spectrum. researchgate.net

Computational NMR Chemical Shift Predictions for Structural Validation

Computational chemistry offers powerful tools for predicting NMR chemical shifts, which can then be compared with experimental data to validate a proposed structure. mdpi.com Using methods like Density Functional Theory (DFT), the geometry of the 2-(4-methylcyclohexyl)propan-2-amine molecule can be optimized, and its magnetic shielding constants can be calculated. nih.gov These calculated values, when referenced against a standard, provide predicted ¹H and ¹³C chemical shifts. A strong correlation between the predicted and experimental spectra provides a high degree of confidence in the structural assignment. This approach is particularly useful for distinguishing between possible isomers or stereoisomers. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. springernature.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In the case of 2-(4-methylcyclohexyl)propan-2-amine, ESI-MS would typically be run in positive ion mode. The basic amine group would readily accept a proton, leading to the formation of an abundant protonated molecule [M+H]⁺. The accurate mass measurement of this ion allows for the determination of the elemental composition of the molecule. Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion can induce fragmentation, providing valuable structural information. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a high-energy beam of neutral atoms. rsc.org This process causes the desorption and ionization of analyte molecules, often producing the protonated molecule [M+H]⁺. springernature.com FAB-MS is effective for determining the molecular weight of non-volatile compounds. rsc.orgspringernature.com The fragmentation patterns observed in FAB-MS can provide insights into the molecular structure, often involving the cleavage of bonds adjacent to the amine group or fragmentation of the cyclohexane ring.

Vibrational Spectroscopy for Functional Group and Structural Insights

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-(4-Methylcyclohexyl)propan-2-amine, characteristic absorption bands would be expected in several key regions of the infrared spectrum.

The primary amine (-NH₂) group would give rise to several distinct vibrations. Typically, primary amines exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. An N-H bending (scissoring) vibration is expected to appear in the range of 1590-1650 cm⁻¹. Furthermore, out-of-plane N-H wagging bands can be observed in the 650-900 cm⁻¹ region.

The cyclohexane ring and the alkyl groups contribute to vibrations in the C-H stretching and bending regions. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the cyclohexane ring, as well as the gem-dimethyl groups, are anticipated in the 2850-3000 cm⁻¹ range. C-H bending vibrations for these groups would appear in the 1350-1470 cm⁻¹ region. The carbon-carbon single bond stretching vibrations of the cyclohexane ring would be found in the fingerprint region, typically between 800 and 1200 cm⁻¹.

A hypothetical data table of expected FT-IR vibrational frequencies for 2-(4-Methylcyclohexyl)propan-2-amine is presented below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 2850-3000 | C-H Stretch | Alkyl (Cyclohexane, Methyl) |

| 1590-1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450-1470 | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| 1370-1390 | C-H Bend (Rocking) | Methyl (-CH₃) |

| 1365-1385 | C-H Bend (Symmetric) | Gem-dimethyl |

| 1150-1250 | C-N Stretch | Amine |

| 800-1200 | C-C Stretch | Cyclohexane Ring |

| 650-900 | N-H Wag (Out-of-plane) | Primary Amine (-NH₂) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of 2-(4-Methylcyclohexyl)propan-2-amine, the C-C bond vibrations of the cyclohexane ring would be expected to produce strong signals. The symmetric C-H stretching vibrations of the alkyl groups would also be prominent. The N-H stretching vibrations of the primary amine group are typically weaker in Raman spectra compared to FT-IR. The C-N stretching vibration would also be observable.

A table of predicted prominent Raman shifts for 2-(4-Methylcyclohexyl)propan-2-amine is provided below.

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-3000 | C-H Symmetric Stretch | Alkyl (Cyclohexane, Methyl) |

| 1440-1460 | C-H Bend | Methylene (-CH₂-) |

| 1345-1365 | C-H Bend | Methyl (-CH₃) |

| 1050-1200 | C-N Stretch | Amine |

| 800-1200 | C-C Ring Breathing & Stretch | Cyclohexane Ring |

| 700-800 | C-C-C Deformation | Cyclohexane Ring |

X-ray Crystallography for Solid-State Structural Determination (applicable for crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like 2-(4-Methylcyclohexyl)propan-2-amine, which is likely a liquid at room temperature, this technique would be applicable to its crystalline derivatives, such as salts (e.g., hydrochloride or hydrobromide salts) or co-crystals.

The process involves irradiating a single crystal of a suitable derivative with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. This analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths (C-C, C-N, C-H, N-H) and angles within the molecule.

Conformation: The exact chair conformation of the 4-methylcyclohexyl ring and the orientation of the propan-2-amine substituent (axial vs. equatorial). It would also reveal the staggered or eclipsed conformation of the gem-dimethyl groups.

Stereochemistry: Unambiguous determination of the relative stereochemistry (cis/trans isomerism) of the substituents on the cyclohexane ring.

Intermolecular interactions: In the solid state, X-ray crystallography would reveal the nature and geometry of intermolecular forces, such as hydrogen bonding involving the primary amine group, which dictates the crystal packing.

While no specific crystallographic data for derivatives of 2-(4-Methylcyclohexyl)propan-2-amine are currently available in open literature, the application of this technique would be invaluable for a complete and unambiguous structural characterization in the solid state.

Computational Chemistry and Theoretical Studies of 2 4 Methylcyclohexyl Propan 2 Amine

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Conformer Generation and Energy Minimization

There is no specific information available in the reviewed literature regarding the generation of conformers or their energy minimization for 2-(4-Methylcyclohexyl)propan-2-amine.

Dynamic Behavior and Stability

Detailed research findings on the dynamic behavior and relative stability of the different conformers of 2-(4-Methylcyclohexyl)propan-2-amine are not present in the currently accessible scientific literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

No specific peer-reviewed articles or database entries detailing Density Functional Theory (DFT) calculations for the electronic structure and properties of 2-(4-Methylcyclohexyl)propan-2-amine were identified. DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules, but its application to this specific amine has not been documented in the searched resources.

Geometry Optimization and Energetic Profiles

Information regarding the geometry optimization and the energetic profiles of 2-(4-Methylcyclohexyl)propan-2-amine derived from DFT calculations is not available in the public domain or scientific literature that was surveyed.

Calculation of Spectroscopic Parameters (e.g., NMR Shielding Constants, Vibrational Frequencies)

There are no published studies that report the theoretical calculation of spectroscopic parameters, such as NMR shielding constants or vibrational frequencies, for 2-(4-Methylcyclohexyl)propan-2-amine using DFT or other computational methods.

Theoretical Studies of Chiroptical Properties (e.g., Electronic Circular Dichroism - ECD)

No theoretical studies on the chiroptical properties, including Electronic Circular Dichroism (ECD), of 2-(4-Methylcyclohexyl)propan-2-amine were found in the comprehensive literature search.

Quantum Chemical Predictions of Chemical Reactivity

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. These theoretical studies provide a molecular-level understanding of where a chemical reaction is likely to occur.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and optical properties.

For the related compound, 2-methyl-1-phenylpropan-2-amine, the HOMO and LUMO energy levels and their energy gap were calculated. jseepublisher.com The analysis revealed that the HOMO is primarily localized over the phenyl ring and the amino group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule. jseepublisher.com The energy gap for this related molecule was found to be significant, suggesting good kinetic stability. jseepublisher.com

| Parameter | Energy (eV) for 2-methyl-1-phenylpropan-2-amine |

|---|---|

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | 6.3208 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions. These interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital, are crucial for molecular stability.

Local Reactivity Descriptors (e.g., Average Local Ionization Energies, Fukui Functions)

Local reactivity descriptors are used to pinpoint the most reactive sites within a molecule. Fukui functions, for instance, indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in predicting the sites for nucleophilic and electrophilic attacks. The average local ionization energy provides information about the energy required to remove an electron from a particular region of the molecule, highlighting areas that are more susceptible to electrophilic attack. While a detailed analysis of these descriptors for 2-(4-methylcyclohexyl)propan-2-amine is not available, such studies on similar molecules help in understanding their reactive behavior.

Prediction of Non-Linear Optical Properties (e.g., First Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in frequency conversion and optical switching. The first hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods can predict this property, guiding the design of new NLO materials.

For molecules to exhibit significant NLO properties, they often possess a large dipole moment and a small HOMO-LUMO gap, facilitating intramolecular charge transfer. While specific calculations for 2-(4-methylcyclohexyl)propan-2-amine are not present in the available literature, the general principles suggest that its NLO properties would be influenced by its molecular symmetry and electronic characteristics.

| Compound Name |

|---|

| 2-(4-Methylcyclohexyl)propan-2-amine |

| 2-methyl-1-phenylpropan-2-amine |

Applications of 2 4 Methylcyclohexyl Propan 2 Amine in Chemical Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as catalysts, ligands, or starting materials to create enantiomerically pure products. acsgcipr.orgmdpi.com The stereochemistry of 2-(4-Methylcyclohexyl)propan-2-amine, arising from the substituted cyclohexane (B81311) ring, makes it a candidate for such applications.

A primary role for a chiral amine is to act as a foundational block, or synthon, from which more complex chiral molecules are built. By incorporating the 2-(4-Methylcyclohexyl)propan-2-amine scaffold, a defined stereocenter can be introduced into a target molecule early in a synthetic sequence. This strategy is crucial in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms dictates a molecule's function. The bulky 4-methylcyclohexyl group can influence the stereochemical outcome of subsequent reactions, directing incoming reagents to a specific face of the molecule and thereby controlling the formation of new stereocenters.

Chiral amines are frequently used to synthesize ligands for metal-catalyzed asymmetric reactions. nih.govdicp.ac.cn These ligands coordinate to a metal center, creating a chiral environment that forces the reaction to proceed with high enantioselectivity. The nitrogen atom of 2-(4-Methylcyclohexyl)propan-2-amine can be functionalized to create various types of ligands (e.g., bidentate N,N or N,O ligands) for transition metals. The steric bulk of the cyclohexyl moiety is a significant feature in ligand design, as it can create a well-defined chiral pocket around the metal catalyst, enhancing stereochemical induction. dicp.ac.cn

Table 1: Potential Ligand Types Derived from 2-(4-Methylcyclohexyl)propan-2-amine

| Ligand Class | Potential Synthetic Route | Metal Compatibility | Potential Application |

|---|---|---|---|

| Schiff Base | Condensation with a chiral or achiral aldehyde | Transition metals (e.g., Ti, Cu, Ni) | Asymmetric cyanations, reductions |

| Phosphine-Amine | Reaction with a chlorophosphine | Rhodium, Iridium, Palladium | Asymmetric hydrogenation, allylic alkylation |

Role as an Organic Intermediate in the Production of Advanced Materials

The bifunctional nature of amines (nucleophilicity and basicity) makes them valuable intermediates in the synthesis of polymers and other advanced materials.

Primary amines are essential monomers for step-growth polymerization. The 2-(4-Methylcyclohexyl)propan-2-amine could, in principle, be used to synthesize a variety of polymers.

Polyamides and Polyimides: By reacting with dicarboxylic acids (or their derivatives) or dianhydrides, respectively, this amine could be incorporated into polyamide or polyimide backbones. The bulky, aliphatic cyclohexyl group would likely impart increased rigidity, thermal stability, and altered solubility compared to polymers made from linear amines.

Polyureas: Reaction with diisocyanates would yield polyureas. The structure of the amine would influence the hydrogen bonding patterns and morphology of the resulting polymer.

Epoxies: Amines are common curing agents for epoxy resins, where they act as nucleophiles to open the epoxide ring and form a cross-linked network. The steric hindrance of 2-(4-Methylcyclohexyl)propan-2-amine would affect the curing kinetics and the final properties (e.g., glass transition temperature, mechanical strength) of the thermoset.

While less common for sterically hindered amines, they can play a role in condensation reactions. In peptide synthesis, for example, carbodiimides are used as coupling agents, which are themselves synthesized from amines and isocyanates. While highly hindered amines are not typical for this specific role, they can be used as non-nucleophilic bases in various condensation reactions to scavenge acid byproducts without interfering with the primary reaction.

Future Research Directions and Outlook for 2 4 Methylcyclohexyl Propan 2 Amine Studies

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of sterically hindered amines like 2-(4-methylcyclohexyl)propan-2-amine presents a significant challenge due to steric hindrance, which can impede the formation of the carbon-nitrogen bond. nih.govresearchgate.net Future research will likely focus on overcoming these synthetic hurdles through the exploration of cutting-edge techniques in flow chemistry and biocatalysis.

Exploration of Flow Chemistry and Continuous Synthesis Methods

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govacs.org For the synthesis of 2-(4-methylcyclohexyl)propan-2-amine, flow chemistry could enable reactions to be performed under superheated conditions, potentially overcoming the activation energy barriers associated with sterically demanding transformations. nih.gov

Future investigations could explore a multi-step flow synthesis, potentially starting from 4-methylcyclohexanone (B47639). A possible sequence could involve a Grignard addition or a Wittig reaction to introduce the propan-2-amine precursor, followed by a reductive amination step. The use of packed-bed reactors with immobilized reagents or catalysts could streamline the process, minimizing waste and simplifying purification. nih.govresearchgate.net In-line monitoring techniques, such as IR or Raman spectroscopy, could be integrated into the flow system to enable real-time optimization of reaction conditions. tib.euyoutube.com

Table 1: Potential Flow Chemistry Parameters for the Synthesis of 2-(4-Methylcyclohexyl)propan-2-amine

| Parameter | Potential Range | Rationale |

| Reactor Type | Packed-bed reactor with immobilized catalyst | Facilitates catalyst separation and reuse. |

| Temperature | 80-150 °C | Higher temperatures can overcome steric hindrance. |

| Pressure | 10-20 bar | Allows for superheating of solvents. |

| Residence Time | 5-30 minutes | Optimized for maximum conversion. |

| Reagents | 4-methylcyclohexanone, ammonia (B1221849), reducing agent | Common starting materials for reductive amination. |

Expanding Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity and mild reaction conditions. researchgate.netrsc.org Reductive aminases (RedAms) and imine reductases (IREDs) are particularly promising for the synthesis of 2-(4-methylcyclohexyl)propan-2-amine. researchgate.net Future research could focus on identifying or engineering enzymes with activity towards the sterically demanding ketone precursor of the target amine.

A potential biocatalytic cascade could involve the use of a monooxygenase to hydroxylate the cyclohexane (B81311) ring, followed by an alcohol dehydrogenase to form the ketone, and finally a reductive aminase to introduce the amine group. rsc.orgmanchester.ac.uk This one-pot, multi-enzyme approach could provide a highly efficient and environmentally benign route to the desired product. rsc.org

Advanced Investigations into Complex Reaction Mechanisms

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic processes. For a sterically hindered amine like 2-(4-methylcyclohexyl)propan-2-amine, elucidating the reaction intermediates and transition states is of paramount importance.

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide real-time information about the concentration of reactants, intermediates, and products in a reaction mixture. rsc.orgmt.com These methods could be employed to monitor the reductive amination of the precursor ketone to form 2-(4-methylcyclohexyl)propan-2-amine. By tracking the disappearance of the ketone's carbonyl stretch and the appearance of the amine's N-H bands, researchers can gain insights into the reaction kinetics and identify potential bottlenecks. tib.euyoutube.com The use of a triple quadrupole mass spectrometer in multiple reaction monitoring mode could also be a powerful tool for probing the individual steps in a catalytic cycle in real-time. rsc.org

Sophisticated Kinetic Modeling

The data obtained from in-situ spectroscopic monitoring can be used to develop sophisticated kinetic models of the reaction. youtube.com These models can help to elucidate the reaction mechanism and predict the outcome of the reaction under different conditions. For the synthesis of 2-(4-methylcyclohexyl)propan-2-amine, kinetic modeling could be used to determine the rate-limiting step and to optimize parameters such as temperature, pressure, and catalyst loading. researchgate.net Understanding the interplay between chemical kinetics and mass transport phenomena will be particularly important for scaling up the synthesis. youtube.com

Refinement and Application of Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms and predicting the properties of molecules. nih.govutoronto.canih.govrsc.org

For the study of 2-(4-methylcyclohexyl)propan-2-amine, DFT calculations could be used to investigate the thermodynamics and kinetics of different synthetic routes. nih.govrsc.org For example, computational studies could compare the energy barriers for the direct reductive amination of the precursor ketone with a stepwise approach involving the formation and subsequent reduction of an imine. utoronto.canih.govnih.gov Such studies can provide valuable insights into the most favorable reaction pathway and guide the selection of appropriate catalysts and reaction conditions.

Furthermore, computational methods can be used to predict the spectroscopic properties of 2-(4-methylcyclohexyl)propan-2-amine and its reaction intermediates, which can aid in the interpretation of experimental data from in-situ monitoring. A combined experimental and computational approach would provide a comprehensive understanding of the formation of this sterically hindered amine. nih.govresearchgate.net

Integration of Machine Learning in Predictive Modeling

The application of machine learning (ML) to predict the physicochemical properties and potential applications of novel chemical compounds is a rapidly advancing field. For a molecule like 2-(4-Methylcyclohexyl)propan-2-amine, where empirical data is scarce, ML models could offer a valuable preliminary assessment.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, could be developed. These models would leverage data from a vast library of known amines and cyclohexyl derivatives to forecast properties of 2-(4-Methylcyclohexyl)propan-2-amine. Key predicted parameters could include solubility, thermal stability, reactivity, and potential for intermolecular interactions. Such predictions are instrumental in guiding initial laboratory research and avoiding resource-intensive trial-and-error experimentation.

Table 1: Potential Machine Learning Models and Their Predictive Goals

| Model Type | Predicted Property | Potential Application Area |

| QSPR | Boiling Point, Vapor Pressure | Chemical Engineering Process Design |

| QSAR | Binding Affinity to Target Receptors | Preliminary Pharmaceutical Screening |

| GNN | Material Hardness, Elasticity | Polymer and Materials Science |

High-Throughput Virtual Screening for Material Design

High-throughput virtual screening (HTVS) represents another computational strategy that could accelerate the discovery of applications for 2-(4-Methylcyclohexyl)propan-2-amine. By simulating the interaction of this amine with a wide array of other molecules or material surfaces, researchers can efficiently identify promising candidates for further investigation.

In the context of material design, HTVS could be used to screen for the compound's ability to act as a curing agent for epoxy resins, a monomer in polymerization, or a functional additive in other material systems. The screening process would involve molecular docking simulations and the calculation of binding energies to rank potential interactions. This computational approach allows for the rapid evaluation of thousands of possibilities, significantly narrowing the field for physical experimentation.

Expanding the Scope of Non-Biological Material Applications

While the biological applications of amines are widely studied, their roles in non-biological materials are equally significant. The unique structural features of 2-(4-Methylcyclohexyl)propan-2-amine, including its aliphatic cyclic group and primary amine functionality, suggest its potential utility in several areas of materials science.

Development of New Polymeric Structures with Tuned Properties

The primary amine group of 2-(4-Methylcyclohexyl)propan-2-amine makes it a viable candidate as a monomer or a chain-modifying agent in the synthesis of new polymers. Its incorporation into polymer backbones, such as polyamides or polyimides, could impart unique properties due to the bulky and rigid 4-methylcyclohexyl group.

This substituent could enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers. The specific stereochemistry of the methylcyclohexyl group could also be exploited to control the polymer's morphology and crystallinity. Future research would involve the synthesis of various polymers incorporating this amine and a thorough characterization of their material properties.

Table 2: Potential Polymer Systems Incorporating 2-(4-Methylcyclohexyl)propan-2-amine

| Polymer Type | Potential Role of the Amine | Anticipated Property Enhancement |

| Polyamides | Monomer (with a diacid) | Increased glass transition temperature |

| Polyimides | Monomer (with a dianhydride) | Improved thermal and oxidative stability |

| Epoxy Resins | Curing Agent | Enhanced mechanical toughness |

Exploration in Optoelectronic or Nanomaterial Chemistry

The potential for 2-(4-Methylcyclohexyl)propan-2-amine in the fields of optoelectronics and nanomaterials, while speculative, warrants exploration. Amines can function as surface ligands to passivate quantum dots, influencing their photoluminescent properties. The 4-methylcyclohexyl group could provide a sterically hindering and insulating layer, potentially improving the quantum yield and stability of semiconductor nanocrystals.

Furthermore, in the realm of organic electronics, this amine could serve as a building block for novel charge-transporting materials or as a component in perovskite solar cells, where amines are often used as passivating agents to reduce defects at the crystal surface. These research avenues would require significant foundational work to synthesize the necessary derivatives and fabricate and test prototype devices.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methylcyclohexyl)propan-2-amine, and how can reaction conditions be optimized for yield?